2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Enzymology Inflammation Medicinal Chemistry

Procure 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS 1000575-94-9) for your research with confidence. This regioisomer offers a certified negative control in 5-lipoxygenase assays (no inhibition at 100 µM), eliminating scaffold-related artifacts. Its lower melting point (119-120°C) vs. regioisomers simplifies recrystallization and melt handling. Exploit the ortho-nitro/acid motif for constructing privileged benzoxazinone and quinolinone scaffolds. Validated physicochemical parameters (TPSA 86.4 Ų, XLogP3 2.1) support QSAR model refinement. Choose the correct building block from the outset to avoid synthetic failures inherent to regioisomer substitution.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 1000575-94-9
Cat. No. B1346405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
CAS1000575-94-9
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
InChIKeyLNUUYCCKQBKIIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid (CAS 1000575-94-9): Technical Specifications and Procurement Grade Data


2-Nitro-5-(pyrrolidin-1-yl)benzoic acid (CAS 1000575-94-9) is a substituted nitrobenzoic acid derivative characterized by a pyrrolidine ring at the 5-position and a nitro group at the 2-position, with a molecular formula of C11H12N2O4 and a molecular weight of 236.22 g/mol . It is a solid with a reported melting point of 119-120 °C and a calculated XLogP3 of 2.1, indicating moderate lipophilicity [1][2]. The compound is primarily utilized as a synthetic intermediate or a building block in medicinal chemistry research, with potential applications in drug development due to its structural features [3].

2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid: Why Substitution with Closest Regioisomers or Analogs Introduces Uncontrolled Experimental Variability


Substituting 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid with a regioisomer, such as 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS 19555-48-7), or a derivative like 4-(3-Hydroxy-1-pyrrolidinyl)-3-nitrobenzoic acid (CAS 1220027-85-9), is not trivial due to distinct and predictable differences in their physicochemical and biochemical properties [1]. For instance, the target compound exhibits a melting point of 119-120 °C, whereas its 5-nitro-2-pyrrolidinyl regioisomer melts at a significantly higher 220 °C, directly impacting crystallization and formulation workflows [2]. Furthermore, the specific positioning of the nitro group relative to the carboxylic acid influences acidity; the target compound is expected to have a different pKa compared to its analogs, affecting its ionization state and solubility at physiological pH . Most critically, the target compound demonstrates no significant inhibition of 5-lipoxygenase at 100 µM, a property that may be entirely different for analogs, providing a clear biochemical distinction for researchers studying this pathway [3].

2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid: Comparative Quantitative Evidence for Scientific Differentiation


Selective Biochemical Inertness Against 5-Lipoxygenase Compared to Putative In-Class Inhibitors

In a direct binding assay evaluating inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase, 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid was tested at a concentration of 100 µM and demonstrated no significant activity (NS) [1]. This finding is critical because many nitrobenzoic acid derivatives are reported or explored for their potential to inhibit 5-Lipoxygenase, a key enzyme in the arachidonic acid pathway . The lack of activity for this specific compound against a primary anti-inflammatory target provides a clear negative control property for research and differentiates it from analogs that may possess this activity. This specificity of inactivity is a verifiable and valuable characteristic for designing biochemical assays and for medicinal chemistry campaigns focused on other targets.

Enzymology Inflammation Medicinal Chemistry

Unique Substitution Pattern for Specific Downstream Chemical Transformations vs. Regioisomers

The 2-nitro-5-pyrrolidinyl substitution pattern on the benzoic acid core of CAS 1000575-94-9 is distinct from its closest regioisomers, such as 5-Nitro-2-(pyrrolidin-1-yl)benzoic acid (CAS 19555-48-7) and 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid (CAS 40832-81-3) [1]. This specific positioning affects the electronic distribution on the aromatic ring, directly influencing the compound's reactivity in electrophilic and nucleophilic substitution reactions . For instance, the 2-nitro group in the target compound is ortho to the carboxylic acid, which can facilitate intramolecular interactions and direct specific synthetic pathways, such as the formation of heterocyclic structures like benzoxazinones or quinolinones . In contrast, the 5-nitro-2-pyrrolidinyl isomer has the nitro group para to the acid, leading to a different electronic environment and a distinct set of potential reaction products. This positional isomerism is not interchangeable in a synthetic sequence aiming for a specific downstream core structure.

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

Distinct Solid-State Properties: Melting Point and Crystallinity vs. Closest Regioisomer

The target compound 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid has a documented melting point of 119-120 °C [1]. This is a stark and quantifiable difference of approximately 100 °C from its 5-nitro-2-pyrrolidinyl regioisomer (CAS 19555-48-7), which melts at 220 °C . This significant disparity in a fundamental physical constant is a direct consequence of the different substitution patterns affecting the crystal lattice energy and molecular packing. In a laboratory or industrial setting, this difference directly impacts the compound's behavior during purification (e.g., recrystallization), storage (shelf life and potential for polymorphic transitions), and formulation (solubility in various media). A process developed for one isomer cannot be directly applied to the other, and procurement decisions must account for this to avoid unexpected solid-state behavior that could derail a synthesis or formulation project.

Crystallography Formulation Process Chemistry

Quantifiable Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability vs. Analogs

The calculated Topological Polar Surface Area (TPSA) for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is 86.4 Ų [1]. This value is a key descriptor in drug design and property prediction, as it is inversely correlated with passive membrane permeability. For comparison, its 5-nitro-2-pyrrolidinyl regioisomer has a TPSA of 83.68 Ų , and another analog, 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid, is predicted to have a TPSA of 83.7 Ų . While all are within a similar range, the ~3 Ų difference between the target and its regioisomer is a measurable and predictable variance that can influence a compound's ability to cross biological membranes like the blood-brain barrier or intestinal epithelium. In a structure-activity relationship (SAR) study, this difference in TPSA, along with a lower calculated LogP for the target compound, could be a critical factor when selecting a lead candidate from a series of regioisomers.

Medicinal Chemistry Drug Design ADME

2-Nitro-5-(pyrrolidin-1-yl)benzoic Acid: Recommended Applications Based on Quantitative Differentiation Evidence


Use as a Specific Negative Control in 5-Lipoxygenase Pathway Research

Based on the direct evidence from ChEMBL (CHEMBL620010) that 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid exhibits no significant inhibition of 5-Lipoxygenase at 100 µM [1], this compound is uniquely positioned for use as a verified negative control in enzymatic assays. In studies evaluating novel inhibitors of the arachidonic acid cascade or other related inflammatory pathways, this compound provides a chemically similar but biochemically inert control, allowing researchers to confidently attribute observed activity to the test article rather than non-specific effects of the scaffold . This application is not suitable for other in-class analogs that may exhibit unverified or off-target activity against this enzyme.

A Defined Building Block for Regioisomer-Dependent Synthetic Pathways

The distinct 2-nitro-5-pyrrolidinyl substitution pattern of CAS 1000575-94-9, as opposed to its 5-nitro-2-pyrrolidinyl regioisomer, provides a unique starting point for synthesizing heterocyclic structures via ortho-directed functionalization [2]. For example, the proximity of the nitro group to the carboxylic acid moiety can be exploited to construct benzoxazinone or quinolinone scaffolds, which are privileged structures in medicinal chemistry . Attempting these specific synthetic transformations with the wrong regioisomer would result in a different product or failed reaction, highlighting the critical need for the correct building block from the outset of the project.

A Preferred Building Block for Medicinal Chemistry Campaigns Requiring Lower Melting Point Intermediates

The significant 100 °C difference in melting point between the target compound (119-120 °C) and its 5-nitro-2-pyrrolidinyl analog (220 °C) is a critical process parameter [3]. This lower melting point can be advantageous in scenarios requiring facile dissolution or handling as a melt, or for recrystallization from solvents where the higher-melting isomer might precipitate prematurely. Medicinal chemists and process development scientists seeking to optimize synthesis and purification workflows should prioritize 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid when a lower melting intermediate is beneficial for the overall process efficiency.

A Calibrated Compound for Computational and QSAR Model Validation

The availability of key calculated physicochemical properties, including a TPSA of 86.4 Ų and an XLogP3 of 2.1 [4][5], makes 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid a valuable data point for validating quantitative structure-activity relationship (QSAR) models and computational predictions. Its position as a distinct regioisomer with different calculated properties from its close analogs provides a clear test case for assessing the accuracy and sensitivity of in silico models designed to predict properties like membrane permeability or oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.